molecular formula C9H6BrF3O2 B1381298 3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid CAS No. 2090298-17-0

3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B1381298
CAS No.: 2090298-17-0
M. Wt: 283.04 g/mol
InChI Key: YVIQUSXZKMQSTO-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4BrF3O2. It has a molecular weight of 269.02 . This compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrF3O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Intermediate for Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of various organic molecules. For instance, it has been utilized in the synthesis of 3,5-bis(aminomethyl)benzoic acid, which was synthesized from 3,5-dimethylbenzoic acid through a process involving bromination, azidonation, and reduction. This method was highlighted for its simplicity and cost-effectiveness, making it suitable for commercialization (G. Yong, 2010).

Materials Science and Engineering

  • Fabrication of Polymeric Membranes : In the field of high-temperature proton exchange membrane fuel cells, trifunctional bromomethyls containing crosslinkers, such as 1,3,5-tris(bromomethyl)benzene, have been employed to covalently crosslink polybenzimidazole (PBI) membranes. These crosslinked PBI membranes exhibit enhanced durability, mechanical strength, and conductivity, demonstrating the technical feasibility of these membranes for fuel cell applications (Jingshuai Yang et al., 2018).

Chemical Reactivity and Catalysis

  • Catalytic Applications in Organic Reactions : The compound has been found to facilitate catalytic processes, such as the iridium-catalyzed ortho-selective C-H alkylation of benzoic acid. This reaction is part of a strategy to generate isocoumarin skeletons in bioactive molecules, showcasing the compound's utility in synthesizing complex organic structures (Kehan Zhou et al., 2020).

Analytical and Environmental Chemistry

  • Analysis of Non-Covalent Interactions : Research has also focused on the structural and vibrational analysis of similar bromomethyl benzoic acid derivatives. These studies, utilizing density functional theory (DFT), provide insight into the chemical reactivity descriptors and non-linear optical properties of these compounds, contributing to our understanding of their behavior in various chemical contexts (S. Yadav et al., 2022).

Mechanism of Action

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that the trifluoromethyl group in the compound could enhance its reactivity, stability, or lipophilicity, thereby influencing its interaction with its targets.

Biochemical Analysis

Biochemical Properties

3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid plays a vital role in biochemical reactions due to its reactive bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can influence its interaction with enzymes, proteins, and other biomolecules. For instance, this compound can interact with cytochrome P450 enzymes, leading to potential modifications in metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are crucial for cell signaling. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. This compound can also bind to specific receptors or proteins, altering their conformation and function. Changes in gene expression induced by this compound can result from its interaction with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular damage or organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes such as cytochrome P450, leading to its biotransformation into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. The compound’s trifluoromethyl group can also influence its metabolic stability, making it less susceptible to rapid degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Its lipophilicity, enhanced by the trifluoromethyl group, allows it to accumulate in lipid-rich regions of the cell, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

Properties

IUPAC Name

3-(bromomethyl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-4-5-1-6(8(14)15)3-7(2-5)9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIQUSXZKMQSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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